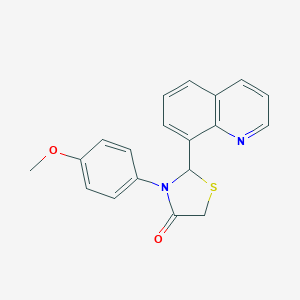
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one, also known as MQT, is a thiazolidine derivative that has been extensively studied for its potential biological applications. The compound is a heterocyclic ring system containing a thiazolidine and quinoline moiety. The synthesis of MQT has been reported in various studies, and the compound has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. This compound has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, its biological activities can be easily assessed using various in vitro and in vivo assays. However, the limitations of this compound include its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one. One potential area of investigation is its potential as an anticancer agent. Studies have suggested that this compound may possess anticancer properties, and further research is needed to determine its efficacy against various cancer types. Additionally, the potential of this compound as an antimicrobial agent needs to be further explored, particularly its activity against drug-resistant strains. Finally, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound for various therapeutic applications.
In conclusion, this compound is a thiazolidine derivative that has shown promising results in scientific research. Its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been reported in several studies. One of the most widely used methods involves the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with thiosemicarbazide, followed by cyclization with acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been studied extensively for its potential biological applications. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.
Propiedades
Fórmula molecular |
C19H16N2O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-quinolin-8-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-23-15-9-7-14(8-10-15)21-17(22)12-24-19(21)16-6-2-4-13-5-3-11-20-18(13)16/h2-11,19H,12H2,1H3 |
Clave InChI |
BSWRGCGDSSDFIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
